boeravinone B

Overview

Description

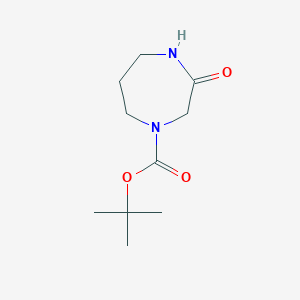

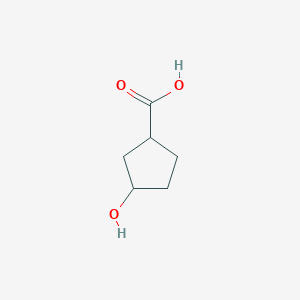

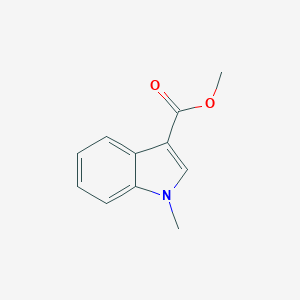

Boeravinone B is a natural rotenoid isolated from the medicinal plant Boerhavia diffusa . It is a group of stereoisomers with the chemical formula C₁₇H₁₂O₆ . It has been utilized in traditional medicine to cure a variety of ailments .

Synthesis Analysis

Boeravinone B can be extracted from the roots of Boerhavia diffusa . The extraction process examines extraction time, extraction temperature, and solvent concentration, which are optimized via Box–Behnken experimental design .Molecular Structure Analysis

Boeravinone B has a molecular weight of 312.27 . It has been screened from widely available Boeravinone A-E compounds based on a maximum drug-likeness score using Lipinski’s rule Five .Chemical Reactions Analysis

Boeravinone B showed significant hepatoprotective activity compared with standard sylimarin in HepG2 cell induced with galactosamine 40 mM toxicity . It also demonstrated chemoprotective effects against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction .Physical And Chemical Properties Analysis

The separation of boeravinone B bands was achieved on HPTLC plate using formic acid: ethyl acetate: toluene (1:3:5 v / v) as developing system . Densitometric analyses of boeravinone B was carried out in the absorbance mode at 254 nm .Scientific Research Applications

-

Hepatoprotective Effects

- Field : Pharmacognosy

- Application : Boeravinone B and caffeic acid from Boerhavia diffusa roots have been studied for their hepatoprotective benefits .

- Methods : The extraction process examined extraction time, extraction temperature, and solvent concentration, which were optimized via Box–Behnken experimental design . A high-performance thin layer chromatography (HPTLC) method was developed for the quantification of boeravinone B and caffeic acid .

- Results : The maximum percentage yield of caffeic acid and boeravinone B from Boerhavia diffusa requires appropriate extraction parameters such as temperature, time, organic solvents, and water content .

-

Inhibition of NorA Bacterial Efflux Pump

- Field : Microbiology

- Application : Boeravinone B has been identified as a NorA multidrug efflux pump inhibitor, reducing the biofilm formation and intracellular invasion of Staphylococcus aureus .

- Methods : The effects of boeravinone B plus ciprofloxacin, a NorA substrate, were evaluated in NorA-overexpressing, wild-type, and knocked-out Staphylococcus aureus . The mechanism of action was confirmed using the ethidium bromide accumulation and efflux assay .

- Results : Boeravinone B reduced the minimum inhibitory concentration (MIC) of ciprofloxacin against S. aureus and its methicillin-resistant strains . Biofilm formation was reduced by four–eightfold of the minimal biofilm inhibitory concentration of ciprofloxacin, effectively preventing bacterial entry into macrophages .

-

Anti-cancer Activity

- Field : Oncology

- Application : Compounds present in the roots of the Boerhaavia diffusa Linn plant, including Boeravinone B, have shown a wide range of anti-cancer activity against liver hepatoblastoma .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Inhibition of Osteoclast Differentiation

- Field : Orthopedics

- Application : Boeravinone B (BOB) inhibits osteoclastogenesis and promotes osteoblastogenesis in vitro by regulating various signaling pathways .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The study suggests that BOB has potential value as a novel therapeutic agent for the prevention and treatment of osteoporosis .

-

Production from Cell Cultures

-

Neuroprotective Effects

- Field : Neurology

- Application : Boeravinone B (BB) has been studied for its neuroprotective effects, particularly in relation to cerebral ischemia reperfusion .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : BB treatment altered the pro-inflammatory cytokines, antioxidant and inflammatory mediators in the serum and brain tissue . BB regulated the expression of glycine (Gly), glutamic acid (Glu), taurine (Tau), aspartic acid (Asp) and γ-aminobutyric acid (GABA) and enhanced the activity of Na+, K+ ATPase and Ca2+ ATPase .

-

Anti-Inflammatory Effects

- Field : Immunology

- Application : Boeravinone B has been studied for its anti-inflammatory effects, particularly in relation to cerebral ischemia reperfusion .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : Boeravinone B treatment altered the pro-inflammatory cytokines, antioxidant and inflammatory mediators in the serum and brain tissue . Boeravinone B regulated the expression of glycine (Gly), glutamic acid (Glu), taurine (Tau), aspartic acid (Asp) and γ-aminobutyric acid (GABA) and enhanced the activity of Na+, K+ ATPase and Ca2+ ATPase .

-

Production from In Vitro Cultures

properties

IUPAC Name |

6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVDYYFGAWQOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317716 | |

| Record name | Boeravinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

boeravinone B | |

CAS RN |

114567-34-9 | |

| Record name | Boeravinone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114567-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boeravinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114567-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)